molecular formula C24H23N3O4S B12019223 6-Benzyl-2-(3-ethoxy-4-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 617694-38-9

6-Benzyl-2-(3-ethoxy-4-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B12019223
CAS No.: 617694-38-9
M. Wt: 449.5 g/mol
InChI Key: OTFYIWDJJXHCOI-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2-(3-ethoxy-4-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves a multi-step process. One common method includes the condensation of 2-aminothiazole with benzaldehyde derivatives under acidic conditions to form the intermediate benzylidene-2-aminothiazole. This intermediate is then reacted with appropriate reagents to introduce the ethoxy and propoxy groups, followed by cyclization to form the final thiazolo[3,2-b][1,2,4]triazine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2-(3-ethoxy-4-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Benzyl-2-(3-ethoxy-4-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzyl-2-(3-ethoxy-4-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-2-(3-ethoxy-4-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

6-Benzyl-2-(3-ethoxy-4-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound with a unique thiazolo-triazine core structure. This compound has garnered attention due to its potential biological activities, which are characteristic of compounds containing thiazole and triazine moieties. The molecular formula is C21H19N3O4SC_{21}H_{19}N_{3}O_{4}S, with a molecular weight of approximately 407.45g/mol407.45\,g/mol .

Structural Characteristics

The compound features a benzylidene moiety with ethoxy and propoxy substituents that contribute to its chemical properties. The structural uniqueness arises from the combination of heterocyclic rings and various functional groups that influence its reactivity and biological activity.

Property Details
Molecular Formula C21H19N3O4S
Molecular Weight 407.45 g/mol
Core Structure Thiazolo[3,2-b][1,2,4]triazine
Substituents Benzylidene, Ethoxy, Propoxy

Biological Activity Overview

Research indicates that compounds with similar thiazolo[3,2-b][1,2,4]triazine structures exhibit various biological activities including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacteria such as Escherichia coli and Pseudomonas aeruginosa .
  • Anti-inflammatory Properties : Some derivatives have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes .
  • Anticancer Potential : Studies suggest that certain derivatives may possess anticancer properties by inducing apoptosis in cancer cells .

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antibacterial activity of related thiazolo-triazine compounds against E. coli and P. aeruginosa. The results indicated that specific structural modifications enhanced antibacterial efficacy .
  • Anti-inflammatory Mechanisms :
    • Molecular docking studies revealed that some thiazolo-triazine derivatives bind effectively to COX-2 enzymes. This binding suggests a potential mechanism for their anti-inflammatory effects .
  • Anticancer Activity :
    • In vitro assays demonstrated that certain derivatives of thiazolo-triazines exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of reactive oxygen species (ROS) leading to apoptosis .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : By binding to target enzymes such as COX-2 and DNA gyrase (topoisomerase II), the compound may disrupt essential biological pathways.
  • Induction of Apoptosis : The generation of ROS can trigger apoptotic pathways in cancer cells, leading to cell death.

Properties

CAS No.

617694-38-9

Molecular Formula

C24H23N3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

(2Z)-6-benzyl-2-[(3-ethoxy-4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C24H23N3O4S/c1-3-12-31-19-11-10-17(14-20(19)30-4-2)15-21-23(29)27-24(32-21)25-22(28)18(26-27)13-16-8-6-5-7-9-16/h5-11,14-15H,3-4,12-13H2,1-2H3/b21-15-

InChI Key

OTFYIWDJJXHCOI-QNGOZBTKSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.